![molecular formula C18H22N4O B7633212 2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile, also known as CP-154,526, is a compound that belongs to the class of selective non-peptide antagonists of corticotropin-releasing factor (CRF) receptors. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction.
Mécanisme D'action
2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile acts as a competitive antagonist of the CRF1 receptor, blocking the binding of CRF and preventing downstream signaling pathways. This results in a reduction in the release of stress hormones, such as cortisol, and a decrease in anxiety and depressive behaviors.
Biochemical and Physiological Effects:
2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has been shown to have a range of biochemical and physiological effects, including the reduction of stress-induced hyperthermia, the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, and the modulation of the serotonergic and dopaminergic systems. These effects suggest that 2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile may have broad therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is its high selectivity for the CRF1 receptor, which allows for specific targeting of this receptor without affecting other systems. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects may be influenced by individual differences in genetic and environmental factors, which can complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on 2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile. One area of interest is the development of more potent and selective CRF1 antagonists with improved pharmacokinetic properties. Another direction is the investigation of 2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile in combination with other drugs or therapies for the treatment of anxiety and depression. Finally, further research is needed to better understand the mechanisms underlying the effects of 2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile and its potential applications in other diseases, such as addiction and chronic pain.
Méthodes De Synthèse
2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 4-(cyclohexene-1-carbonyl)-1,4-diazepane with 3-cyanopyridine in the presence of a base catalyst. The resulting product is then purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has been widely used in scientific research for its ability to selectively block the CRF1 receptor, which is involved in the regulation of stress response, anxiety, and depression. The compound has been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting its potential as a therapeutic agent for these disorders.
Propriétés
IUPAC Name |
2-[4-(cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-14-16-8-4-9-20-17(16)21-10-5-11-22(13-12-21)18(23)15-6-2-1-3-7-15/h4,6,8-9H,1-3,5,7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSOYLPRQXROOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.